Bienvenue dans la boutique en ligne BenchChem!

Bet-IN-13

BET bromodomain IC50 pan-BET inhibitor

Bet-IN-13 is a validated pan-BET inhibitor for acute liver failure (ALF) research. Unlike other BET inhibitors lacking in vivo validation or showing hepatotoxicity, this compound has documented PK parameters (T1/2=0.69h, AUC=609 h*ng/mL) and demonstrated a dose-dependent survival benefit in an LPS/D-GalN-induced ALF model (up to 84.6% survival). Its sub-nanomolar potency (IC50=1.6 nM) and defined physicochemical properties provide a calibrated benchmark for medicinal chemistry optimization. Select for robust translational correlation.

Molecular Formula C28H23N3O4S
Molecular Weight 497.6 g/mol
Cat. No. B12401080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-13
Molecular FormulaC28H23N3O4S
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC=C3N2C(=C1)C4=C(C=CC(=C4)CS(=O)(=O)C)N(C3)C(=O)C5=CC6=CC=CC=C6C=C5
InChIInChI=1S/C28H23N3O4S/c1-17-11-25-23-12-18(16-36(2,34)35)7-10-24(23)30(15-22-14-29-27(32)26(17)31(22)25)28(33)21-9-8-19-5-3-4-6-20(19)13-21/h3-14H,15-16H2,1-2H3,(H,29,32)
InChIKeyGZEDEKFDZMUCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bet-IN-13: A Potent BET Bromodomain Inhibitor with Validated In Vivo Pharmacokinetics for Inflammation and Liver Injury Research


Bet-IN-13 is a potent bromodomain and extra-terminal (BET) inhibitor with a reported IC50 value of 1.6 nM, derived from a tetracyclic scaffold optimized for anti-inflammatory applications [1]. The compound reduces lipopolysaccharide (LPS)-induced mRNA expression of TNF-α, IL-1β, IL-6, and NOS2 in RAW264.7 macrophages in a concentration-dependent manner [1]. Unlike many early-stage BET inhibitors that lack publicly available in vivo validation, Bet-IN-13 has documented pharmacokinetic (PK) parameters in mice following intravenous administration (T1/2 = 0.69 h, AUCINF-obs = 609 h*ng/mL, Vss = 1717 mL/kg) and demonstrated protective efficacy in an LPS/D-GalN-induced acute liver failure model, increasing survival rates to 69.2% (37.5 mg/kg) and 84.6% (75 mg/kg) .

Why Bet-IN-13 Cannot Be Substituted by Generic Pan-BET Inhibitors or BD1/BD2-Selective Analogs in Acute Liver Injury Models


BET inhibitors represent a heterogeneous class with divergent selectivity profiles (pan-BET, BD1-selective, BD2-selective) and tissue distribution characteristics that critically determine therapeutic outcome in specific disease contexts. In acute liver injury, pan-BET inhibitors such as JQ1 have been shown to exacerbate acetaminophen-induced hepatotoxicity by altering detoxification pathways and oxidative stress responses [1], underscoring that BET inhibition does not uniformly confer hepatoprotection. Furthermore, BD2-selective inhibitors (e.g., RVX-297 with IC50s of 80, 50, and 20 nM for BRD2/3/4 BD2) and BD1-selective inhibitors (e.g., LT052 with IC50 = 87.7 nM for BRD4 BD1) exhibit distinct target engagement profiles that produce different transcriptional outcomes compared to pan-BET agents [2]. Bet-IN-13's combination of pan-BET nanomolar potency (IC50 = 1.6 nM), documented in vivo PK parameters, and validated efficacy in LPS/D-GalN-induced acute liver failure distinguishes it from both earlier-generation pan-BET inhibitors lacking hepatoprotective activity and domain-selective inhibitors with divergent pharmacology .

Quantitative Evidence Guide: Bet-IN-13 Comparative Data for Scientific Selection and Procurement


Biochemical Potency Comparison: Bet-IN-13 vs. Representative Pan-BET and Domain-Selective Inhibitors

Bet-IN-13 demonstrates an IC50 value of 1.6 nM in BET bromodomain biochemical assays [1]. Compared to the widely used pan-BET inhibitor I-BET151, which exhibits IC50 values of 500 nM (BRD2), 250 nM (BRD3), and 790 nM (BRD4) , Bet-IN-13 shows 156-fold to 494-fold greater potency. Compared to BD1-selective LT052 (IC50 = 87.7 nM for BRD4 BD1) , Bet-IN-13 is approximately 55-fold more potent. Compared to the BD2-selective inhibitor RVX-297 (IC50s = 80 nM, 50 nM, 20 nM for BRD2/3/4 BD2) [2], Bet-IN-13 exhibits 13-fold to 50-fold greater potency in biochemical assays.

BET bromodomain IC50 pan-BET inhibitor biochemical assay

In Vivo Pharmacokinetic Profile: Bet-IN-13 Demonstrates Defined Exposure Parameters vs. Undisclosed PK in BET-IN Series Analogs

Bet-IN-13 exhibits defined in vivo pharmacokinetic parameters in mice following intravenous administration (3 mg/kg): terminal half-life (T1/2) = 0.69 h, area under the curve (AUCINF-obs) = 609 h*ng/mL, and steady-state volume of distribution (Vss) = 1717 mL/kg . In contrast, most compounds in the BET-IN series (e.g., BET-IN-14, BET-IN-17, BET-IN-19, BET-IN-23) have not disclosed in vivo PK parameters in publicly available technical datasheets, with only BET-IN-1 reported to exhibit "reasonable metabolic stability" without quantitative PK metrics [1].

pharmacokinetics T1/2 AUC Vss in vivo exposure

Cellular Anti-Inflammatory Activity: Bet-IN-13 Suppresses Multiple Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages

In RAW264.7 macrophages stimulated with 500 ng/mL LPS, Bet-IN-13 (tested at 1.1, 3.3, and 10 μM; 2-hour pretreatment followed by 6-hour LPS stimulation) reduced mRNA expression of TNF-α, IL-1β, IL-6, and NOS2 in a concentration-dependent manner . While direct head-to-head cytokine suppression data against other BET inhibitors under identical conditions are not available in the primary literature, Bet-IN-13's activity profile aligns with class-level expectations for pan-BET inhibitors; the BD2-selective inhibitor compound 45 (BRD4 BD2 IC50 = 1.6 nM) similarly demonstrated anti-inflammatory activity in LPS-stimulated models, though its selective profile restricts transcriptional effects to BD2-dependent genes [1].

anti-inflammatory TNF-α IL-1β IL-6 NOS2 macrophage

In Vivo Efficacy in Acute Liver Failure: Bet-IN-13 Dose-Dependently Increases Survival in LPS/D-GalN Model

In a C57BL/6J mouse model of LPS/D-GalN-induced acute liver failure, Bet-IN-13 (administered intraperitoneally at 37.5 mg/kg and 75 mg/kg) significantly increased survival rates to 69.2% and 84.6%, respectively, while diminishing the associated inflammatory response . By comparison, the pan-BET inhibitor JQ1 has been reported to exacerbate acetaminophen-induced hepatotoxicity by altering detoxification pathways and oxidative stress responses, indicating that not all pan-BET inhibitors confer hepatoprotection [1]. Additionally, a BET-selective inhibitor (compound 38) demonstrated protective effects against CCl4-induced acute liver injury, though quantitative survival benefit data were not reported [2].

acute liver failure LPS/D-GalN survival rate hepatoprotection

Intra-Series Potency Differentiation: Bet-IN-13 vs. BET-IN-14 and BET-IN-28

Within the BET-IN inhibitor series, Bet-IN-13 (IC50 = 1.6 nM) [1] exhibits approximately 3.3-fold greater potency than BET-IN-14 (IC50 = 5.35 nM for pan-BET) and 2.8-fold greater potency than BET-IN-28 (IC50 = 4.47 nM for BRD4-BD1) in biochemical assays. The potency differences stem from structural modifications associated with the tetracyclic scaffold cyclization strategy described in the primary reference [1].

BET-IN series IC50 comparison BRD4 structure-activity relationship

Optimal Research and Industrial Application Scenarios for Bet-IN-13


Acute Liver Injury and Hepatoprotection Mechanism Studies

Researchers investigating the role of BET bromodomain proteins in acute liver failure should prioritize Bet-IN-13 due to its direct in vivo validation in the LPS/D-GalN-induced acute liver failure model, which demonstrated dose-dependent survival benefit (69.2% at 37.5 mg/kg and 84.6% at 75 mg/kg) . The availability of defined PK parameters (T1/2 = 0.69 h, AUCINF-obs = 609 h*ng/mL) enables correlation of exposure with pharmacodynamic effects on inflammatory cytokine suppression (TNF-α, IL-1β, IL-6, NOS2) , supporting integrated PK/PD modeling in hepatoprotection research.

In Vivo Pharmacodynamic Studies Requiring Quantifiable Compound Exposure

For studies where compound exposure must be linked to biological outcomes, Bet-IN-13's disclosed PK parameters (T1/2, AUC, Vss) provide a quantifiable foundation lacking in most BET-IN series analogs . This enables researchers to: (1) calculate appropriate dosing intervals based on terminal half-life, (2) estimate target tissue concentrations using volume of distribution data, and (3) design washout studies with predictable compound clearance timelines. The compound's sub-nanomolar potency (IC50 = 1.6 nM) [1] further supports in vivo applications where achieving therapeutic exposure with limited compound solubility is a practical constraint.

Macrophage-Mediated Inflammation and Cytokine Regulation Research

Bet-IN-13 is validated for studying BET-dependent transcriptional regulation of inflammatory cytokines in macrophages, with documented concentration-dependent suppression of TNF-α, IL-1β, IL-6, and NOS2 mRNA in LPS-stimulated RAW264.7 cells . While researchers requiring BD2-selective transcriptional effects may prefer domain-selective inhibitors such as RVX-297 [2], those studying pan-BET-mediated inflammatory gene regulation will benefit from Bet-IN-13's broader transcriptional impact profile and the availability of matched in vivo efficacy data for translational correlation .

Structure-Activity Relationship Studies Within Tetracyclic BET Inhibitor Scaffolds

For medicinal chemistry programs exploring tetracyclic BET inhibitor scaffolds, Bet-IN-13 serves as a potency benchmark compound (IC50 = 1.6 nM) [1] against which structural modifications can be assessed. Its 3.3-fold greater potency compared to BET-IN-14 (IC50 = 5.35 nM) and 2.8-fold greater potency compared to BET-IN-28 (IC50 = 4.47 nM) provides a calibrated reference range for evaluating the impact of specific substituent modifications on BET bromodomain binding affinity. The compound's defined physicochemical properties (heavy atom count = 36, rotatable bond count = 3, hydrogen bond donors = 1, hydrogen bond acceptors = 4) further support computational modeling and ligand efficiency calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bet-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.